molecular formula C6H4BrF2NO B6642409 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Cat. No.: B6642409
M. Wt: 224.00 g/mol
InChI Key: AVZMVLBYVKPAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a bromine atom at position 3 and a difluoromethyl group at position 1 of the pyridin-2(1H)-one scaffold. The difluoromethyl group contributes to metabolic stability and modulates lipophilicity, while the bromine atom offers opportunities for further functionalization via cross-coupling reactions .

Pyridin-2(1H)-ones are privileged heterocycles in bioactive molecules, with applications ranging from kinase inhibitors to antimicrobial agents. The structural flexibility of this scaffold allows for diverse substitution patterns, making it a versatile template for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one typically involves the bromination of 1-(difluoromethyl)pyridin-2(1H)-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Chemistry

Building Block in Synthesis:
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in developing new synthetic methodologies.

Reactivity Studies:
The compound can undergo multiple chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by other functional groups, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction Reactions: It can be oxidized or reduced to produce different oxidation states or reduced products, which are crucial for synthesizing pharmaceuticals and agrochemicals .

Biology

Potential Biological Activity:
Research indicates that this compound may exhibit biological activity that could be leveraged in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .

Lead Compound Development:
The compound's unique properties position it as a potential lead compound for developing new pharmaceuticals aimed at treating diseases, particularly those related to cancer and other conditions where enzyme inhibition is beneficial .

Medicine

Therapeutic Applications:
Ongoing research is exploring the therapeutic potential of this compound. Its ability to modulate enzyme activity suggests it could be effective against certain diseases, warranting further studies into its pharmacological properties .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for various applications, including agrochemicals and materials science .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one with structurally analogous pyridinone derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference CAS/ID
This compound Br (C3), CF₂H (N1) C₆H₄BrF₂NO Intermediate for kinase inhibitors CAS 832735-61-2
5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one Br (C5), 3-fluorophenyl (N1) C₁₁H₇BrFNO Antimicrobial activity CAS 156772-63-3
3-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one Br (C3), 3-fluorobenzyl (N1) C₁₂H₈BrFNO Discontinued due to toxicity concerns CAS 1181875-71-7
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one Br (C3), CH₃ (N1), CF₃ (C5) C₇H₅BrF₃NO High lipophilicity; CNS drug candidate CAS 1215205-35-8

Key Observations :

  • Substituent Position : Bromine at C3 (target compound) vs. C5 (CAS 156772-63-3) alters electronic distribution and steric accessibility for target binding .
  • Fluorine Effects : The difluoromethyl group (CF₂H) in the target compound provides metabolic resistance compared to fluorophenyl or fluorobenzyl groups, which may increase metabolic lability .
  • Polar Surface Area (tPSA): The target compound’s tPSA (~75.5 Ų) is lower than derivatives with cyanophenyl groups (tPSA > 90 Ų), reducing P-glycoprotein (P-gp) efflux and improving oral bioavailability .

Biological Activity

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound with the molecular formula C6_6H4_4BrF2_2NO. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tabular form for clarity.

  • Chemical Name: this compound
  • CAS Number: 1263179-33-4
  • Molecular Weight: 224 g/mol
  • Molecular Structure:
    Structure C6H4BrF2NO\text{Structure }\quad \text{C}_6\text{H}_4\text{BrF}_2\text{NO}

Synthesis

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by fluoromethylation. Methods include:

  • Bromination using N-bromosuccinimide (NBS).
  • Fluoromethylation using difluoromethylating agents such as difluoromethyl sulfonium salts.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit inhibitory effects on various cancer cell lines. For instance:

  • FGFR Inhibition: Similar pyridine derivatives have shown potent inhibition against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. Compound analogs demonstrated IC50_{50} values ranging from 7 to 712 nM against FGFR subtypes .

Antimicrobial Activity

Studies have pointed to potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. The difluoromethyl group is known to enhance lipophilicity, improving membrane penetration and bioactivity.

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives, a compound structurally related to this compound was tested against breast cancer cell lines (4T1). The results indicated:

  • Cell Proliferation Inhibition: Significant reduction in cell viability was observed with an IC50_{50} value of approximately 10 µM.
  • Mechanism of Action: Induction of apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A derivative featuring the difluoromethyl moiety was tested against methicillin-resistant Staphylococcus aureus (MRSA):

  • Minimum Inhibitory Concentration (MIC): The MIC was determined to be 5 µg/mL, indicating promising activity against this resistant strain.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} / MICReference
FGFR Inhibitor AnalogAnticancer7 - 712 nM
Difluoromethyl Pyridine DerivativeAntimicrobial5 µg/mL (MRSA)
Dihydroquinazolinone AnalogAntimalarialEC50_{50} = 0.048 µM

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves bromination of pyridin-2(1H)-one precursors using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions. Key steps include:

  • Starting from pyridine derivatives, such as 1-(difluoromethyl)pyridin-2(1H)-one, followed by regioselective bromination at the 3-position.
  • Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or DCM) to minimize side reactions like over-bromination .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. What spectroscopic and analytical techniques are employed to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the positions of bromine and difluoromethyl groups, with characteristic shifts (e.g., 1^1H NMR: δ 6.8–7.5 ppm for pyridinone protons; 19^{19}F NMR: δ -110 to -120 ppm for CF2_2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C6_6H4_4BrF2_2NO, MW 224.0) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. How does the difluoromethyl group influence the compound's chemical reactivity and biological interactions?

The difluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability, measured via logP (~1.5).
  • Metabolic Stability : Resistance to oxidative degradation compared to non-fluorinated analogs.
  • Electrophilicity : Facilitates nucleophilic aromatic substitution at the 3-bromo position, useful in Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., FGFR inhibition vs. off-target effects) be resolved?

  • Target Validation : Use isoform-specific FGFR kinase assays (e.g., FGFR1-4) to identify selectivity profiles.
  • Off-Target Screening : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding.
  • Structural Analysis : Co-crystallization with FGFR1 to map binding interactions and guide structure-activity relationship (SAR) studies .

Q. What strategies mitigate poor pharmacokinetic (PK) properties, such as P-glycoprotein (P-gp) efflux?

  • Polar Surface Area Reduction : Replace polar substituents (e.g., cyanophenyl) with trifluoromethyl groups to lower tPSA from 99.3 Ų to 75.5 Ų, reducing P-gp recognition .
  • Prodrug Approaches : Introduce ester or amide prodrugs to enhance solubility and bypass efflux mechanisms.
  • In Silico Modeling : Use tools like Schrödinger’s QikProp to predict ADME properties and prioritize analogs .

Q. How can computational methods predict binding modes with targets like survivin?

  • Molecular Dynamics (MD) Simulations : Simulate survivin dimerization interfaces to identify hotspots for pyridin-2(1H)-one interaction.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., cyclopropyl vs. methyl groups).
  • Docking Studies (AutoDock Vina) : Screen compound libraries to prioritize derivatives with optimal steric and electronic complementarity .

Q. What synthetic challenges arise in scaling up multi-step routes, and how are they addressed?

  • Bromination Side Reactions : Use flow chemistry to control exothermic bromination steps, improving reproducibility.
  • Purification Bottlenecks : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for large-scale batches.
  • Intermediate Stability : Monitor air-sensitive intermediates (e.g., boronic esters) via inline IR spectroscopy .

Q. How do structural analogs (e.g., 5-chloro or 5-iodo derivatives) compare in reactivity and bioactivity?

  • Reactivity : Iodo derivatives exhibit faster Suzuki coupling rates due to superior leaving-group ability (krel: I > Br > Cl).
  • Bioactivity : Chloro analogs show reduced FGFR inhibition (IC50_{50}: 5-Br = 0.75 μM vs. 5-Cl = 2.3 μM), attributed to weaker halogen bonding .
  • Thermodynamic Solubility : Difluoromethyl groups improve solubility (5-Br: 12 μM vs. 5-CF3_3: 45 μM in PBS) .

Q. Methodological Considerations

  • Enzyme Assays : Use time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput FGFR inhibition screening.
  • Metabolic Stability : Assess via liver microsome incubation (human/rat) with LC-MS quantification of parent compound degradation.
  • Crystallography : Employ synchrotron radiation (e.g., Diamond Light Source) for high-resolution (<1.8 Å) structural data .

Properties

IUPAC Name

3-bromo-1-(difluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-10(5(4)11)6(8)9/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZMVLBYVKPAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
3-Bromo-1-(difluoromethyl)pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.